Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate
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Overview
Description
Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate is a complex organic compound with a unique structure that includes multiple ethoxy and propoxy groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate typically involves multiple steps. One common approach is to start with a benzoate derivative and introduce the ethoxy and propoxy groups through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to increase yield. Catalysts such as palladium on carbon (Pd/C) may be used to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism by which Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-methylbenzoate: Similar in structure but lacks the extensive ethoxy and propoxy groups.
Methyl 3-aminobenzoate: Another related compound with a simpler structure.
Uniqueness
Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate is unique due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This complexity makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H33NO8 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C21H33NO8/c1-21(2,3)30-20(24)18(22)15-28-11-10-26-8-9-27-12-13-29-17-7-5-6-16(14-17)19(23)25-4/h5-7,14,18H,8-13,15,22H2,1-4H3 |
InChI Key |
MGGWVJJFQWBPHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(COCCOCCOCCOC1=CC=CC(=C1)C(=O)OC)N |
Origin of Product |
United States |
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